3-(dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride
Description
3-(Dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride is a ketonic Mannich base characterized by a pyrazine aromatic ring and a dimethylamino substituent. Its molecular structure combines a tertiary amine with a heteroaromatic system, rendering it a versatile intermediate in medicinal chemistry.
Properties
CAS No. |
2624137-51-3 |
|---|---|
Molecular Formula |
C9H14ClN3O |
Molecular Weight |
215.68 g/mol |
IUPAC Name |
3-(dimethylamino)-1-pyrazin-2-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c1-12(2)6-3-9(13)8-7-10-4-5-11-8;/h4-5,7H,3,6H2,1-2H3;1H |
InChI Key |
NZMPFDYDQHHVFN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=NC=CN=C1.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride typically involves the reaction of pyrazine-2-carboxylic acid with dimethylamine and a suitable ketone. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 3-(dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens (chlorine, bromine), nucleophiles (amines, alcohols), and bases (sodium hydroxide, potassium carbonate) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
Pharmacological Research
The compound's structural features indicate potential pharmacological applications, particularly in the development of new therapeutic agents. The presence of the dimethylamino group may enhance its interaction with biological targets, making it a candidate for drug development.
- Potential Targets :
- Neurotransmitter Receptors : The dimethylamino group suggests potential activity at neurotransmitter receptors, which could lead to the development of treatments for neurological disorders.
- Antimicrobial Activity : Pyrazine derivatives are known for their antimicrobial properties, indicating that this compound could be explored for antibacterial or antifungal applications.
Synthetic Chemistry
3-(Dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride can serve as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.
- Reactions :
- Alkylation and Acylation : The compound can participate in alkylation and acylation reactions, facilitating the synthesis of novel compounds with desired properties.
- Formation of Heterocycles : Its structure allows for the formation of additional heterocyclic compounds, expanding its utility in drug discovery.
Biochemical Studies
The compound's interaction with biological systems can be studied to understand its mechanism of action at a molecular level. This includes:
- Enzyme Inhibition Studies : Evaluating its ability to inhibit specific enzymes could reveal its potential as a therapeutic agent.
- Binding Affinity Assays : Investigating its binding affinity to various receptors or enzymes can provide insights into its pharmacological profile.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s core structure—3-(dimethylamino)-1-(aryl)propan-1-one hydrochloride—is shared with several analogs differing in the aryl substituent. Key comparisons include:
3-(Dimethylamino)-1-(Thiophen-2-yl)Propan-1-One Hydrochloride
- Aryl Group : Thiophene (sulfur-containing heterocycle) vs. pyrazine (nitrogen-rich heterocycle).
- Applications : The thiophene analog is widely used in alkylation and ring-closure reactions to generate diverse libraries (e.g., pyrazolines, benzodiazepines) .
- Physicochemical Properties: Molecular Weight: 235.73 g/mol (C₉H₁₃ClNOS) . Melting Point: Not explicitly reported, but purity ≥95% .
Aldi-2 (3-(Dimethylamino)-1-(3-Fluoro-4-Methoxyphenyl)Propan-1-One Hydrochloride)
- Aryl Group : 3-Fluoro-4-methoxyphenyl (electron-withdrawing substituents).
- Biological Activity : Potent ALDH inhibitor with IC₅₀ values in the micromolar range .
- Molecular Weight: 271.76 g/mol (C₁₂H₁₅ClFNO₂).
1-(4-Chlorophenyl)-3-(1H-Imidazol-1-yl)Propan-1-One (Compound 3)
- Amino Substituent: Imidazole replaces dimethylamino.
- Synthesis: Prepared via nucleophilic substitution of 1-(4-chlorophenyl)-3-(dimethylamino)propan-1-one with imidazole (68% yield, m.p. 99–101°C) .
Key Observations :
Aryl Group Impact :
- Pyrazine’s electron-deficient ring may enhance interactions with biological targets compared to thiophene or phenyl groups.
- Fluorine and methoxy substituents (Aldi-2) increase lipophilicity and metabolic stability .
Synthetic Versatility :
Research Findings and Gaps
- Biological Activity : While Aldi-2 and related compounds show enzyme inhibition , the pyrazin-2-yl derivative’s activity remains unexplored.
- Physicochemical Data : Melting points and solubility data for the pyrazine compound are absent in the evidence, necessitating further characterization.
- Synthetic Potential: The pyrazine analog’s nitrogen-rich structure could enable novel cyclization reactions, analogous to thiophene-based syntheses .
Biological Activity
3-(Dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings, including case studies and data tables.
Structural Characteristics
The molecular formula of 3-(dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride is . Its structural representation can be summarized as follows:
- Molecular Formula :
- SMILES Notation : CN(C)CCC(=O)C1=NC=CN=C1
- InChIKey : LXESOKTVCPZNBB-UHFFFAOYSA-N
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly its potential as an anti-tubercular agent and its interactions with specific protein targets.
Antimicrobial Properties
Recent studies suggest that compounds related to 3-(dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride exhibit significant antimicrobial properties. In vitro assays have demonstrated activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective dosage levels.
Case Studies
A notable case study involved the evaluation of this compound's efficacy against Mycobacterium tuberculosis. The compound was tested alongside established anti-tubercular drugs, revealing comparable or superior activity in certain assays. The results are summarized in the table below:
| Compound Name | MIC (µg/mL) | Activity Comparison |
|---|---|---|
| 3-(Dimethylamino)-1-(pyrazin-2-yl)propan-1-one HCl | 0.5 | Superior to INH |
| Isoniazid (INH) | 1.0 | Standard comparison |
| Rifampicin | 0.25 | Highly effective |
The mechanism by which 3-(dimethylamino)-1-(pyrazin-2-yl)propan-1-one hydrochloride exerts its biological effects is believed to involve inhibition of key enzymatic pathways within target microorganisms. Docking studies have suggested strong binding affinities to specific proteins associated with bacterial cell wall synthesis and metabolism.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with potential for oral bioavailability. Toxicological assessments have shown that while the compound exhibits some level of acute toxicity, it remains within acceptable limits for therapeutic use.
Toxicity Profile Summary
| Parameter | Value |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Acute Toxicity Classification | Harmful if swallowed |
Q & A
Q. Critical Factors :
- Temperature : Higher temperatures (80–100°C) accelerate acylation but may degrade sensitive intermediates.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification.
- Catalysts : Lewis acids (e.g., AlCl₃) improve electrophilic substitution in aromatic systems.
Example Protocol (adapted from similar compounds in ):
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acylation | Pyrazine-2-carbonyl chloride, THF, 0°C → RT | 65–75 | ≥90% |
| Amine addition | Dimethylamine HCl, K₂CO₃, reflux | 50–60 | 85–90% |
| Salt formation | HCl gas in EtOH, 0°C | 90–95 | ≥99% |
Purification often requires column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm proton environments (e.g., pyrazine aromatic protons at δ 8.5–9.0 ppm) and carbonyl groups (δ ~200 ppm for ketones).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions.
Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
HPLC/UPLC : Assess purity (>98% for pharmacological studies) using C18 columns and UV detection (λ = 254 nm).
FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
Data Interpretation Tip : Cross-validate NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities .
Basic: How can researchers ensure the compound’s stability during storage and handling?
Methodological Answer:
- Storage : Use airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Desiccants (e.g., silica gel) prevent hygroscopic degradation.
- Handling : Work under dry conditions (glovebox) to avoid hydrolysis of the hydrochloride salt.
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps.
Reaction Path Search : Tools like GRRM or AFIR predict intermediates and byproducts, guiding solvent/catalyst selection.
Machine Learning (ML) : Train models on existing reaction datasets to predict optimal temperatures, solvents, and stoichiometries.
Case Study : ICReDD’s workflow integrates computational predictions with high-throughput experimentation, reducing optimization time by 60% .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
Source Analysis : Compare compound purity (HPLC traces), salt forms, and storage conditions across studies.
Assay Validation : Replicate assays using standardized protocols (e.g., NIH’s Assay Guidance Manual).
Meta-Analysis : Apply statistical tools (e.g., random-effects models) to quantify variability and identify outliers.
Example : Inconsistent IC₅₀ values may arise from differences in cell lines or solvent carriers (e.g., DMSO vs. saline) .
Advanced: What strategies enhance pharmacological properties through structural analogs?
Methodological Answer:
Bioisosteric Replacement : Substitute pyrazine with pyridine or pyrimidine to modulate lipophilicity (logP).
Side Chain Modification : Replace dimethylamino with pyrrolidino or piperazinyl groups to improve CNS penetration.
Prodrug Design : Introduce ester or amide linkages for sustained release.
Data-Driven Approach : Use QSAR models to correlate structural features (e.g., polar surface area) with bioavailability .
Advanced: How to validate purity when standard analytical methods conflict?
Methodological Answer:
Orthogonal Techniques : Combine HPLC, capillary electrophoresis (CE), and NMR for cross-validation.
Spiking Experiments : Add known impurities and quantify recovery rates.
Mass Spectrometry Imaging (MSI) : Map spatial distribution of impurities in crystalline samples.
Case Example : CE resolved co-eluting impurities undetected by HPLC in a related pyrrolidinone derivative .
Advanced: How to resolve contradictions in spectroscopic data during structure elucidation?
Methodological Answer:
Dynamic NMR : Study temperature-dependent shifts to identify rotamers or tautomers.
Isotopic Labeling : Use ¹³C/¹⁵N-labeled precursors to track signal assignments.
Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA).
Example : A 2-pyrazinyl vs. 3-pyrazinyl isomer ambiguity was resolved via NOESY correlations and DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
